Cas no 221670-72-0 ((S)-4-(1-Aminoethyl)Phenol)

(S)-4-(1-Aminoethyl)Phenol structure
(S)-4-(1-Aminoethyl)Phenol structure
Nome del prodotto:(S)-4-(1-Aminoethyl)Phenol
Numero CAS:221670-72-0
MF:C8H11NO
MW:137.179042100906
MDL:MFCD03844646
CID:252914
PubChem ID:41097924

(S)-4-(1-Aminoethyl)Phenol Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-4-(1-AMINOETHYL)PHENOL
    • 4-[(1S)-1-Aminoethyl]phenol
    • Phenol, 4-[(1S)-1-aminoethyl]-
    • (S)-4-(1-Amino-aethyl)-phenol
    • (S)-4-(1-aminoethyl)-phenol
    • (S)-4-(1-amino-ethyl)-phenol
    • Phenol, 4-[(1S)-1-aminoethyl]- (9CI)
    • (s)-4-hydroxy-alpha-methylbenzylamine
    • 221670-72-0
    • N12656
    • CDQPLIAKRDYOCB-LURJTMIESA-N
    • (S)-4-(1-AMINOETHYL)PHENOL
    • MFCD03844646
    • C8H11NO
    • SCHEMBL2032476
    • AKOS017359956
    • AS-77439
    • A1-52909
    • 134855-89-3
    • (R)-4-(1-Aminoethyl)phenol(S)-hydroxybutanedioate salt
    • EN300-1231317
    • CS-B0177
    • Phenol,4-[(1S)-1-aminoethyl]-
    • (S)-4-(1-Aminoethyl)Phenol
    • MDL: MFCD03844646
    • Inchi: 1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3/t6-/m0/s1
    • Chiave InChI: CDQPLIAKRDYOCB-LURJTMIESA-N
    • Sorrisi: OC1C=CC(=CC=1)[C@H](C)N

Proprietà calcolate

  • Massa esatta: 137.08413
  • Massa monoisotopica: 137.084063974g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 97.4
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.2Ų
  • XLogP3: 0.8

Proprietà sperimentali

  • PSA: 46.25

(S)-4-(1-Aminoethyl)Phenol Informazioni sulla sicurezza

  • Classe di pericolo:8

(S)-4-(1-Aminoethyl)Phenol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H63269-5g
(S)-4-(1-Aminoethyl)phenol, 97%
221670-72-0 97%
5g
¥19200.00 2022-12-26
TRC
S292920-100mg
(S)-4-(1-Aminoethyl)Phenol
221670-72-0
100mg
$ 310.00 2022-06-03
eNovation Chemicals LLC
D963828-250mg
Phenol, 4-[(1S)-1-aminoethyl]-
221670-72-0 97%
250mg
$395 2023-05-17
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H63269-250mg
(S)-4-(1-Aminoethyl)phenol, 97%
221670-72-0 97%
250mg
¥1414.00 2022-12-26
Enamine
EN300-1231317-2500mg
4-[(1S)-1-aminoethyl]phenol
221670-72-0
2500mg
$312.0 2023-10-02
A2B Chem LLC
AF30278-250mg
(R)-4-(1-Aminoethyl)phenol
221670-72-0 98%
250mg
$228.00 2024-04-20
abcr
AB547309-1g
(S)-4-(1-Aminoethyl)phenol, 97%; .
221670-72-0 97%
1g
€223.00 2025-02-17
A2B Chem LLC
AF30278-1g
(R)-4-(1-Aminoethyl)phenol
221670-72-0 98%
1g
$554.00 2024-04-20
eNovation Chemicals LLC
D963828-1g
Phenol, 4-[(1S)-1-aminoethyl]-
221670-72-0 97%
1g
$540 2025-02-25
ChemScence
CS-B0177-250mg
(S)-4-(1-Aminoethyl)phenol
221670-72-0
250mg
$123.0 2022-04-27

(S)-4-(1-Aminoethyl)Phenol Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:221670-72-0)(S)-4-(1-Aminoethyl)Phenol
A932492
Purezza:99%
Quantità:5g
Prezzo ($):513.0